Product packaging for 4-(2-Ethoxyethoxy)benzene-1-thiol(Cat. No.:CAS No. 88318-15-4)

4-(2-Ethoxyethoxy)benzene-1-thiol

Cat. No.: B14406081
CAS No.: 88318-15-4
M. Wt: 198.28 g/mol
InChI Key: SRRKWUOXHQCTAA-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)benzene-1-thiol is a synthetic benzenethiol derivative of interest in chemical research and development. This compound features a thiol (-SH) group and an ethoxyethoxy side chain, making it a potential building block for the synthesis of more complex molecules, such as ligands for metal complexes or monomers for functional polymers. Researchers may utilize this thiol in material science for the functionalization of surfaces or nanoparticles through its ability to form stable bonds with metals and other substrates. In pharmaceutical research, compounds with similar structures are explored as linkers in the construction of antibody-drug conjugates (ADCs) . As a chemical intermediate, it can undergo various reactions typical of thiols, including oxidation to disulfides or nucleophilic addition. Researchers are advised to handle this compound with appropriate safety precautions, as thiols can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2S B14406081 4-(2-Ethoxyethoxy)benzene-1-thiol CAS No. 88318-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88318-15-4

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

4-(2-ethoxyethoxy)benzenethiol

InChI

InChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3

InChI Key

SRRKWUOXHQCTAA-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)S

Origin of Product

United States

Synthetic Methodologies for 4 2 Ethoxyethoxy Benzene 1 Thiol and Its Derivatives

Strategies for Thiol Group Introduction on Aromatic Systems

The direct and efficient synthesis of aromatic thiols, or thiophenols, is a significant objective in organic chemistry. A variety of methods have been developed to introduce a thiol group onto an aromatic nucleus, starting from precursors with different functional groups.

The most common oxygen-containing precursor for the synthesis of an aromatic thiol is the corresponding phenol (B47542). Given the commercial availability of phenols, their conversion to thiophenols is a strategically important transformation. A prominent method for this conversion is the Newman-Kwart rearrangement, which is discussed in detail in section 2.1.4. acs.orgwikipedia.orgorgsyn.org This multi-step process generally involves the conversion of the phenol to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement and subsequent hydrolysis to yield the desired aryl thiol. orgsyn.org

Transition-metal-catalyzed reactions have also emerged as powerful tools in C-S bond formation. beilstein-journals.orgnih.gov While often applied to the coupling of aryl halides with sulfur sources, analogous methods for the direct conversion of phenolic derivatives are an area of ongoing research.

To circumvent the reactivity and potential for oxidative dimerization of the free thiol group during synthesis, a common strategy involves the use of a protected thiol equivalent. Thioesters, particularly thioacetates, are widely used for this purpose. The synthesis can be designed to produce an S-aryl thioester, which is then cleaved in a final step to unmask the thiol.

The formation of the thioester can be achieved through various routes, including the reaction of an acid chloride with a thiol salt or the alkylation of a thiocarboxylic acid salt with an aryl halide. wikipedia.org Once the S-[4-(2-ethoxyethoxy)phenyl] thioester is formed, the thiol can be liberated under hydrolytic conditions, often using a base like sodium hydroxide or potassium hydroxide in an alcoholic or aqueous medium. wikipedia.org Alternatively, non-hydrolytic reductive cleavage can be employed using reagents such as lithium aluminum hydride or an excess of lithium in the presence of a catalytic amount of naphthalene. organic-chemistry.org

Aromatic thiols can also mediate the cleavage of certain chemical bonds, highlighting their reactivity. nih.gov In the context of peptide synthesis, for example, the aromatic thiol 4-mercaptophenylacetic acid (MPAA) is used to facilitate transthioesterification due to its excellent leaving group ability. nih.gov

Radical-mediated reactions offer an alternative pathway for C-S bond formation. Thiyl radicals (RS•) can be generated from thiols through various means, including initiation by heat, light (photopolymerization), or radical initiators. wikipedia.orgrsc.org These radicals can participate in addition reactions, most notably thiol-ene and thiol-yne reactions, where they add across double or triple bonds. wikipedia.orgprinceton.edu

The direct radical addition of a thiol to an aromatic ring is more challenging. However, thiyl radicals can serve as initiators for intramolecular cyclization onto aromatic rings in suitably designed substrates. wikipedia.orgnih.gov While less common for the direct synthesis of simple benzenethiols, radical hydrothiolation of an unsaturated functional group on a precursor molecule can generate a carbon-centered radical, which could then potentially undergo intramolecular addition to the aromatic ring. wikipedia.org The main pathway for generating aromatic thiyl radicals often involves the reaction of butyl radicals with thiophenols. rsc.org

The Newman-Kwart rearrangement (NKR) is a cornerstone for converting phenols to thiophenols and stands as one of the most reliable methods. wikipedia.orgnih.gov The process is an intramolecular aryl migration of an O-aryl thiocarbamate to an S-aryl thiocarbamate at high temperatures. wikipedia.orgorganic-chemistry.org The driving force for this rearrangement is the thermodynamic favorability of forming a C=O double bond at the expense of a C=S double bond. organic-chemistry.orgjk-sci.com

The standard three-step sequence is as follows:

Thiocarbamoylation: The starting phenol, in this case, 4-(2-ethoxyethoxy)phenol, is deprotonated with a base and reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form the O-aryl thiocarbamate. wikipedia.orgorgsyn.orgorganic-chemistry.org

Rearrangement: The O-aryl thiocarbamate is heated, typically to temperatures between 200 and 300 °C, to induce the intramolecular rearrangement to the corresponding S-aryl thiocarbamate. wikipedia.org

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed with a strong base, such as potassium hydroxide, to yield the final thiophenol, 4-(2-ethoxyethoxy)benzene-1-thiol. orgsyn.orgorganic-chemistry.org

While the reaction traditionally requires high temperatures, recent advances have demonstrated that the rearrangement can be mediated by palladium catalysis or organic photoredox catalysis, allowing for significantly milder reaction conditions. wikipedia.orgnih.gov

Table 1: Comparison of Conditions for the Newman-Kwart Rearrangement
ConditionTemperatureCatalyst/MediatorKey AdvantagesReference
Thermal200-300 °CNone (neat or high-boiling solvent like diphenyl ether)Classic, well-established procedure wikipedia.org
Microwave-AssistedHighNoneSignificant reduction in reaction time jk-sci.com
Palladium-Catalyzed~100 °CPalladium complexMilder conditions, broader substrate scope wikipedia.org
Photoredox CatalysisAmbient TemperatureOrganic single-electron photooxidantExtremely mild conditions, avoids thermal decomposition nih.gov

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl thioethers and, potentially, thiols. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.orgacsgcipr.org For the synthesis of this compound, this would involve a precursor such as 1-chloro-4-(2-ethoxyethoxy)benzene and a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or its equivalent.

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. wikipedia.orgacsgcipr.org These groups are necessary to activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex. wikipedia.orgacsgcipr.org The 2-ethoxyethoxy group is an electron-donating group, which deactivates the ring for SNAr. Therefore, this strategy is generally not feasible for this specific target molecule unless additional, strongly activating groups are present on the aromatic ring, which would then need to be removed in subsequent steps.

Recent studies have shown that for electron-deficient heteroarenes, the SNAr reaction with thiols can proceed smoothly, but electron-rich systems require an activating group. nih.gov Thiol anions can react with activated aryl halides, leading to the desired substitution product. acs.orgacs.org

Construction of the 2-Ethoxyethoxy Side Chain

The 2-ethoxyethoxy side chain is typically installed via an etherification reaction, most commonly a variation of the Williamson ether synthesis. The starting material is a phenol bearing the precursor to the desired thiol group, or more commonly, a phenol that will later be converted to the thiol, such as 4-hydroxythiophenol (with the thiol group protected) or, more practically, hydroquinone (B1673460).

A common route involves the reaction of a phenoxide ion with an appropriate alkylating agent. For the synthesis of 4-(2-ethoxyethoxy)phenol, one would start with hydroquinone. One phenolic hydroxyl group would be selectively protected, followed by deprotonation of the remaining hydroxyl group with a base (e.g., sodium hydroxide, potassium carbonate) to form the phenoxide. This nucleophile is then reacted with 2-chloroethyl ethyl ether or a similar electrophile like 2-ethoxyethyl tosylate to form the ether linkage. Subsequent deprotection of the second hydroxyl group and conversion to a thiol would complete the synthesis.

Alternatively, industrial processes for ethoxylation often involve the direct reaction of a phenolic compound with ethylene oxide in the presence of a catalyst. google.com This reaction forms a straight-chain ethyl ether side chain by reacting with the hydroxyl group of the phenol. google.com Catalysts for this process can include Lewis acids or alkaline earth hydroxides. google.com Another method involves reacting the phenol with ethylene carbonate, which can be catalyzed by zeolites like Na-mordenite.

Etherification Reactions of Phenolic Moieties

A principal strategy for synthesizing this compound involves the etherification of a phenolic precursor, such as 4-mercaptophenol (B154117). The Williamson ether synthesis is a classic and widely employed method for this transformation. This reaction proceeds via an S\textsubscript{N}2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide. thieme-connect.denih.gov

In a typical procedure, 4-mercaptophenol is treated with a base like sodium hydroxide or potassium carbonate to form the corresponding sodium or potassium thiophenoxide. This intermediate then reacts with an appropriate 2-ethoxyethyl halide, such as 2-bromoethoxyethane, to form the desired ether linkage. The choice of base and solvent is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed to facilitate the nucleophilic substitution.

Alternatively, the Mitsunobu reaction offers another route for the etherification of phenols. organic-chemistry.orgorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine, typically triphenylphosphine (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org In this context, 4-mercaptophenol would be reacted with 2-ethoxyethanol under Mitsunobu conditions to yield this compound. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for a simple ethoxyethoxy group. organic-chemistry.org

Alkylation with Ethoxyethoxy-Containing Reagents

This approach focuses on introducing the ethoxyethoxy group onto a pre-existing thiophenol framework. For instance, starting with 4-hydroxythiophenol, the phenolic hydroxyl group can be selectively alkylated. The higher acidity of the phenolic proton compared to the thiol proton allows for selective deprotonation and subsequent alkylation at the oxygen atom under carefully controlled basic conditions.

The alkylating agent in this case would be a reactive derivative of 2-ethoxyethanol, such as 2-ethoxyethyl tosylate or mesylate. These sulfonated esters are excellent leaving groups, facilitating the nucleophilic attack by the phenoxide.

Multi-step Chain Elongation Techniques

For the synthesis of derivatives with longer or more complex side chains, multi-step chain elongation techniques are employed. These strategies involve the sequential addition of chemical units to build the desired side chain. For example, a starting phenol could be first reacted with a two-carbon unit, such as ethylene oxide or a 2-haloethanol, to introduce a hydroxyethyl group. This terminal alcohol can then be further functionalized.

In a subsequent step, the newly introduced hydroxyl group can be alkylated with an ethyl group, for instance, by using ethyl iodide or diethyl sulfate in the presence of a base. This two-step process allows for the controlled construction of the 2-ethoxyethoxy side chain. Such multi-step approaches offer flexibility in synthesizing a variety of derivatives by changing the alkylating agent in the second step.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. For instance, a common precursor like 4-mercaptophenol could be divergently functionalized by reacting it with a range of different alkylating agents to produce a library of thiophenol derivatives with various ether side chains. This strategy is particularly useful for generating a series of related compounds for structure-activity relationship studies.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. For the Williamson ether synthesis, key parameters to consider include the choice of base, solvent, temperature, and reaction time. Stronger bases can lead to faster reaction rates but may also promote side reactions. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, can be beneficial in reactions involving immiscible aqueous and organic phases. Microwave-assisted heating has also been shown to accelerate the Williamson ether synthesis.

In the case of the Mitsunobu reaction, the order of addition of reagents can be critical. wikipedia.org Typically, the alcohol, nucleophile (phenol), and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at a reduced temperature to control the reaction exothemicity. wikipedia.org Optimization of the solvent and temperature is also crucial to minimize the formation of byproducts.

Purification Methodologies

After synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. Several chromatographic techniques are commonly employed for this purpose.

Column Chromatography is a widely used method for the purification of organic compounds. magritek.comresearchgate.netbiotech-asia.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a suitable solvent system (eluent) is passed through the column to separate the components based on their polarity. magritek.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for the final purification of the target compound or for analyzing its purity. mdpi.comnih.govnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is frequently used for the separation of aromatic compounds. mdpi.com

Solid-Phase Extraction (SPE) can be used as a preliminary purification step to remove major impurities or to concentrate the product from a dilute solution. nih.gov SPE cartridges with various stationary phases are available, allowing for the separation of compounds based on different interaction mechanisms. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 2 Ethoxyethoxy Benzene 1 Thiol

Nucleophilic Reactivity of the Thiol Group and Thiolates

The thiol group (–SH) of 4-(2-ethoxyethoxy)benzene-1-thiol is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion (–S⁻). This thiolate is a potent nucleophile, significantly more so than its oxygen analog, the phenoxide. masterorganicchemistry.com This enhanced nucleophilicity, coupled with the lower basicity of the thiolate, allows it to participate in a range of nucleophilic reactions with high efficiency. masterorganicchemistry.com

Alkylation Reactions Forming Thioethers

The thiolate anion derived from this compound readily undergoes S-alkylation upon reaction with alkyl halides. This reaction, analogous to the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com The thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond, which results in a thioether (also known as a sulfide). masterorganicchemistry.com

The general mechanism involves two primary steps:

Deprotonation: The thiol is treated with a suitable base (e.g., sodium hydride, NaH) to generate the highly nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion then attacks the alkyl halide, leading to the formation of the thioether and a salt byproduct. masterorganicchemistry.com

These reactions typically favor polar aprotic solvents and proceed efficiently with primary and secondary alkyl halides. youtube.com With tertiary alkyl halides, the reaction mechanism may shift towards an SN1 pathway. youtube.com

Table 1: Examples of Alkylation Reactions

Reactant 1 Reactant 2 Product Reaction Type

Thiol-Ene Reaction Mechanisms and Scope

The thiol-ene reaction is a powerful and versatile click chemistry reaction that involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.orgtaylorandfrancis.com This reaction can proceed through two primary mechanistic pathways: free-radical addition or Michael addition. taylorandfrancis.com

In the free-radical mechanism , initiation via light, heat, or a radical initiator generates a thiyl radical (RS•) from this compound. wikipedia.orgnih.gov This radical then adds to the alkene, typically in an anti-Markovnikov fashion, to create a carbon-centered radical intermediate. wikipedia.orgillinois.edu A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, which continues the chain reaction. nih.govillinois.edu

The Michael addition mechanism occurs when the alkene is electron-deficient (e.g., an α,β-unsaturated carbonyl compound). In this case, a base or nucleophile catalyzes the reaction by deprotonating the thiol to form the thiolate anion. taylorandfrancis.comresearchgate.net The thiolate then acts as a nucleophile, attacking the β-carbon of the activated alkene in a conjugate addition, followed by protonation to give the final thioether product. researchgate.net

The thiol-ene reaction is characterized by its high yield, stereoselectivity, and mild reaction conditions, making it highly valuable in materials science and polymer chemistry. taylorandfrancis.com

Conjugate Addition Reactions (e.g., to Quinones, Vinyl Sulfones)

The thiolate of this compound is an excellent nucleophile for conjugate addition reactions, particularly with electron-poor olefins like those found in quinones and vinyl sulfones. This reaction, a type of Michael addition, involves the addition of the nucleophilic thiolate to the β-carbon of an α,β-unsaturated system.

When reacting with a quinone, the thiolate attacks one of the electrophilic double bonds in the ring, leading to the formation of a hydroquinone (B1673460) derivative substituted with the 4-(2-ethoxyethoxy)phenylthio group. Similarly, in the case of vinyl sulfones, the thiolate adds to the terminal carbon of the vinyl group, driven by the strong electron-withdrawing nature of the sulfonyl group. These reactions are highly efficient for forming carbon-sulfur bonds under mild conditions.

Redox Chemistry of the Thiol Moiety

The sulfur atom in the thiol group of this compound can exist in various oxidation states, making it susceptible to a range of redox transformations.

Oxidation Pathways to Disulfides and Sulfoxides

Thiols can be readily oxidized to form disulfides (R-S-S-R). This is a common and often reversible process. Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), can facilitate the coupling of two thiol molecules to form a disulfide bridge. libretexts.org In this reaction, each thiol molecule loses a hydrogen atom, and a new sulfur-sulfur bond is formed.

Further oxidation of the sulfur atom is also possible. Treatment of the corresponding thioether with an oxidizing agent like hydrogen peroxide (H₂O₂) can yield a sulfoxide (B87167) (R-S(=O)-R'). libretexts.org If a stronger oxidizing agent, such as a peroxyacid, is used, the oxidation can proceed further to form a sulfone (R-S(=O)₂-R'). libretexts.org

Table 2: Oxidation Products of this compound and its Thioether

Starting Material Oxidizing Agent Product
This compound I₂ or Br₂ Bis(4-(2-ethoxyethoxy)phenyl) disulfide
4-(2-Ethoxyethoxy)phenyl alkyl sulfide H₂O₂ 4-(2-Ethoxyethoxy)phenyl alkyl sulfoxide

Reductive Regeneration of Thiol Groups

The disulfide bond in bis(4-(2-ethoxyethoxy)phenyl) disulfide can be cleaved to regenerate the original thiol. This reduction is a critical process in many biological and chemical systems. libretexts.org Treatment of the disulfide with a reducing agent, such as zinc and an acid, will break the sulfur-sulfur bond and protonate the resulting thiolates to restore two equivalents of this compound. libretexts.org This reversible oxidation-reduction cycle is a key feature of thiol chemistry. libretexts.org

Organometallic Reactions and Coordination Chemistry

The thiol group in this compound is a versatile functional group that readily participates in organometallic reactions and coordination with various metals. This section examines its behavior as a ligand and the mechanisms of crucial bond-forming reactions.

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, making it an excellent ligand for transition metals. Thiolates, the deprotonated form of thiols, are soft bases and tend to form strong coordinate bonds with soft acid transition metals such as gold (Au), platinum (Pt), palladium (Pd), and copper (Cu). nih.govmasterorganicchemistry.com The coordination can lead to the formation of stable, five- or six-membered chelate rings if other coordinating atoms are present in the ligand structure. nih.gov In the case of this compound, it typically acts as a monodentate ligand, coordinating through the sulfur atom. However, the ethoxyethoxy side chain, while not directly participating in coordination, can influence the stability and properties of the resulting metal complexes through steric and electronic effects.

The coordination of thiols to transition metals is a fundamental step in the formation of self-assembled monolayers (SAMs) on metal surfaces, a key application of this class of compounds. researchgate.net The stability of these complexes is often enhanced by the chelate effect, where polydentate ligands form more stable complexes than monodentate ligands. nih.gov

The formation of a carbon-sulfur (C-S) bond is a critical step in many reactions involving this compound, particularly in its interaction with platinum and gold complexes. Mechanistic studies of the reactions between benzenethiol (B1682325) and methyl derivatives of platinum(II) and gold(I) have revealed that these reactions can proceed through free-radical chain mechanisms. rsc.org In contrast, reactions with gold(III) complexes tend to follow a non-radical pathway. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the mechanism of gold-catalyzed C-S bond formation. researchgate.net For instance, in the reaction of α-thioallenes with a gold(I) chloride catalyst, the initial step is the complexation of the gold to the allene (B1206475), followed by C-S bond formation. researchgate.net The presence of other molecules, like water, can significantly lower the activation energy of subsequent steps, such as proton transfer. researchgate.net

The formation of self-assembled monolayers of alkanethiols on gold surfaces is a widely studied example of C-S bond formation. The process is generally understood to involve the oxidative addition of the thiol to the gold surface, forming a gold-thiolate bond. The kinetics of this process can be influenced by the structure of the thiol, with shorter-chain alkanethiols potentially adsorbing faster than longer-chain ones in the initial stages. researchgate.net

Metal Complex Type Proposed Reaction Mechanism Key Intermediates
Gold(I)Free-radical chain mechanism rsc.orgThiol radical, Gold(I)-thiolate complex
Platinum(II)Free-radical chain mechanism rsc.orgThiol radical, Platinum(II)-thiolate complex
Gold(III)Non-radical mechanism rsc.orgGold(III)-thiolate complex
Gold(I)-catalyzed allene cyclizationComplexation, C-S bond formation, proton transfer, hydride shift researchgate.netGold-allene complex, Dihydrothiophene gold complex

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of reactions involving this compound are crucial for its practical applications. This section discusses the kinetics of its key transformations and the stability of the resulting products.

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, is a significant application of thiols. Thiol-maleimide Michael addition is a commonly employed bioconjugation reaction. The rate of this reaction is dependent on the nucleophilicity of the thiol and the electrophilicity of the maleimide (B117702). The reaction proceeds via the nucleophilic attack of the deprotonated thiolate on the maleimide double bond. researchgate.net

Radiolabeling studies provide insights into the kinetics of bioconjugation. For example, the radiolabeling of a thiol-containing peptide with a fluorine-18 (B77423) labeled maleimide derivative showed efficient conjugation. nih.gov In another study, the kinetics of radiolabeling trastuzumab with a zirconium-89 (B1202518) labeled chelator was found to be influenced by the nature of the chelator, with one achieving over 95% radiochemical yield within an hour, while another required two hours to reach 91% yield. nih.gov These examples highlight that the reaction kinetics can be finely tuned by the structure of both the thiol-containing molecule and the conjugation partner.

The stability and potential reversibility of adducts formed from this compound are critical for applications in areas like drug delivery and dynamic materials. Thiol-Michael adducts, for instance, can exhibit thermal reversibility. researchgate.net This property allows for the development of thermoresponsive materials where the adduct can dissociate at elevated temperatures and reform upon cooling. researchgate.net

The stability of adducts can also be influenced by the cellular environment. For example, protein thiol adducts formed with maleimide electrophiles can be rapidly cleared in intact cells, suggesting a metabolic process for adduct removal. nih.gov In contrast, iodoacetamide (B48618) electrophiles form stable adducts. nih.gov This difference in stability has implications for the biological activity and toxicity of such compounds. nih.gov

The reversibility of adducts is also a key feature in dynamic covalent chemistry, where the reversible formation and cleavage of covalent bonds are used to create adaptive materials. researchgate.net The equilibrium of the adduct formation can be influenced by factors such as pH and the structure of the reactants. researchgate.net

Adduct Type Stimulus for Reversibility/Instability Key Findings
Thiol-Michael AdductTemperature researchgate.netExhibits thermal reversibility, useful for thermoresponsive materials. researchgate.net
Protein Thiol-Maleimide AdductCellular metabolism nih.govCan be rapidly cleared in intact cells, suggesting a biological repair mechanism. nih.gov
Thiol-Acrylate AdductNot specifiedUsed as a dynamic cross-linker in polymeric materials. researchgate.net
Benzene-OH Adduct with O₂Equilibrium with peroxy radical rsc.orgThe adduct can reversibly form a peroxy radical in the presence of oxygen. rsc.org

Influence of the Ethoxyethoxy Side Chain on Reactivity

The ethoxyethoxy side chain, -(OCH₂CH₂)₂H, is not merely a passive component of the this compound molecule. It exerts a significant influence on the compound's physical properties and chemical reactivity.

The presence of the ether linkages in the side chain increases the hydrophilicity of the molecule compared to a simple alkyl-substituted benzenethiol. This enhanced water solubility is advantageous for biological applications, as it allows for reactions to be carried out in aqueous media.

Furthermore, the flexible and polar nature of the ethoxyethoxy group can influence the packing and organization of the molecules in self-assembled monolayers. This can affect the properties of the resulting surface, such as its wettability and resistance to non-specific protein adsorption. The side chain can also sterically hinder or facilitate the approach of reactants to the thiol group, thereby modulating its reactivity. The electron-donating nature of the alkoxy group can also influence the acidity of the thiol and the nucleophilicity of the corresponding thiolate, albeit to a lesser extent than direct substitution on the aromatic ring.

Advanced Spectroscopic and Structural Elucidation of 4 2 Ethoxyethoxy Benzene 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR for Proton Environments and Connectivity

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule and their connectivity through spin-spin coupling. In the ¹H NMR spectrum of a derivative, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, distinct signals corresponding to different proton groups are observed. For instance, the spectrum shows broad singlets for the NH protons, a multiplet for the phenyl group protons, a singlet for the methine proton, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methyl group, and a triplet for the terminal methyl protons of the ethyl group. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the local electronic environment of the protons. docbrown.infodocbrown.info

The coupling between adjacent non-equivalent protons leads to the splitting of signals, which provides valuable information about the connectivity of atoms. organicchemistrydata.org This splitting pattern is governed by the n+1 rule, where 'n' is the number of neighboring equivalent protons. For example, the methylene (CH₂) protons of an ethoxy group are split into a quartet by the adjacent methyl (CH₃) protons, while the methyl protons are split into a triplet by the methylene protons. docbrown.info

Interactive Data Table: ¹H NMR Data for a Derivative of 4-(2-Ethoxyethoxy)benzene-1-thiol

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH9.21brs-
NH7.76brs-
Phenyl-H7.34-7.24m-
CH5.17s-
OCH₂4.01-3.96q-
CH₃2.26s-
OCH₂CH₃ 1.11-1.07t-
Data derived from a study on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. libretexts.org

For example, in the ¹³C NMR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, distinct peaks are observed for the carbonyl carbon, the aromatic carbons, the methine carbon, the methylene carbon of the ethyl group, and the methyl carbons. rsc.org This information is crucial for confirming the carbon skeleton of the molecule.

Interactive Data Table: ¹³C NMR Data for a Derivative of this compound

Carbon Type Chemical Shift (δ, ppm)
C=O165.8
C (aromatic)152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7
CH99.7
OCH₂59.6
C (pyrimidine ring)54.4
CH₃18.2
OCH₂C H₃14.5
Data derived from a study on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.org The ability of HRMS to provide exact mass data allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov This technique is a powerful tool for confirming the identity of newly synthesized compounds and for identifying unknown substances. nih.gov For instance, the HRMS data for a derivative of this compound would yield a precise mass that corresponds to its specific elemental formula (e.g., C₁₄H₁₆N₂O₃). rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like polymers. nih.govplos.org In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix compound, and a laser is used to desorb and ionize the analyte molecules. frontiersin.org This method produces spectra with regularly spaced peaks, where the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. nih.govplos.org

For polymers incorporating the this compound moiety, MALDI-TOF MS can be used to determine the molecular weight distribution, the mass of the repeating unit, and information about the end groups of the polymer chains. researchgate.net The technique is valuable for characterizing the structure and purity of polymeric materials. frontiersin.org The choice of matrix and cationizing agent can be optimized to enhance the ionization efficiency for a specific polymer. frontiersin.org

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing its characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its constituent functional groups.

The key functional groups in this compound are the thiol (-SH), the ether (-C-O-C-), the aromatic benzene (B151609) ring, and the aliphatic ethyl group. The presence of these groups would give rise to a distinct IR spectrum. For instance, compounds containing unshared electron pairs, such as sulfur compounds, exhibit characteristic transitions. Thiols typically show absorptions in the 200 to 220 nm range. upenn.edu

The anticipated FT-IR absorption bands for this compound are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
ThiolS-H stretch~2550Weak
Aromatic RingC-H stretch3100-3000Medium
Alkane (Ethoxy)C-H stretch2980-2850Strong
Aromatic RingC=C stretch1600-1450Medium-Weak
EtherC-O-C asymmetric stretch~1250Strong
EtherC-O-C symmetric stretch~1050Strong
Aromatic RingC-H out-of-plane bend (para-substituted)860-800Strong
ThiolC-S stretch800-600Weak-Medium

Raman Spectroscopy (if applicable)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for probing molecular vibrations. nih.gov It is particularly effective for identifying non-polar bonds and symmetric vibrations, such as the C-S and S-S bonds, and the breathing modes of aromatic rings. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique for studying thiols, as they readily form self-assembled monolayers on plasmonic metal surfaces like silver and gold. researchgate.netmdpi.com This "chemical enhancement" mechanism can increase the Raman scattering cross-sections by orders of magnitude, allowing for the detection of even minute quantities of the analyte. mdpi.comarxiv.org In a SERS experiment, this compound would be expected to show strongly enhanced peaks related to the vibrations of the benzene ring and the C-S bond, providing information about the molecule's orientation and interaction with the metal surface. arxiv.org

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is governed by the electronic transitions associated with its primary chromophore, the substituted benzene ring. A group of atoms responsible for a UV or visible transition is known as a chromophore. upenn.edu The thiol (-SH) and the ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

The main electronic transitions observed in aromatic compounds are π → π* transitions. uzh.ch The benzene ring itself has characteristic absorptions which are sensitive to substitution. upenn.edu The presence of the electron-donating ether and thiol groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

Additionally, the lone pairs of electrons on the sulfur and oxygen atoms can participate in n → σ* and n → π* transitions. youtube.comslideshare.net

π → π transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the benzene ring. usp.br

n → π transitions: These involve the excitation of a non-bonding electron from the sulfur or oxygen atom to a π antibonding orbital of the aromatic ring. These transitions are typically of lower intensity than π → π* transitions. youtube.com

n → σ transitions: These transitions involve moving an electron from a non-bonding orbital to a σ antibonding orbital. Thiols and ethers can exhibit these absorptions, often in the 200-220 nm range. upenn.edu

The combination of these groups results in a molecule with specific electronic properties, and its UV-Vis spectrum provides a unique fingerprint based on these allowed transitions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation. docbrown.info

A search of the available literature and crystallographic databases did not yield a specific crystal structure for this compound. However, based on the structures of related aromatic compounds, a predicted geometry can be described. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimental results are compared against the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity. rsc.org

The molecular formula for this compound is C₁₀H₁₄O₂S. The theoretical elemental composition can be calculated from its molecular weight.

Molecular Formula : C₁₀H₁₄O₂S Molecular Weight : 198.28 g/mol

The table below shows the calculated theoretical elemental percentages for the compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1160.58%
HydrogenH1.0081414.1127.12%
OxygenO15.999231.99816.14%
SulfurS32.06132.0616.17%

In a research or synthesis setting, these theoretical values would be compared with the output from an elemental analyzer. A close correlation between the experimental and theoretical percentages would serve as strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations of 4 2 Ethoxyethoxy Benzene 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the electronic properties and behavior of molecules. However, no specific studies applying these methods to 4-(2-Ethoxyethoxy)benzene-1-thiol have been identified in the public domain.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

No published Density Functional Theory (DFT) studies detailing the electronic structure, bond lengths, bond angles, or charge distribution of this compound are available. Such studies would typically provide optimized geometries and electronic properties, but this information has not been generated or reported for this specific molecule.

Molecular Orbital Analysis and Frontier Orbitals

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. At present, there are no available data from molecular orbital analysis for this compound. Consequently, information regarding the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability, remains undetermined.

Interactive Data Table: Frontier Orbital Energies (Hypothetical) No data is available to populate this table.

Orbital Energy (eV)
HOMO Not Available
LUMO Not Available

Prediction of Chemical Reactivity and Regioselectivity

Without DFT or other quantum chemical data, predictions of chemical reactivity and regioselectivity for this compound are purely speculative. Computational models often use electrostatic potential maps and Fukui functions to predict sites for electrophilic and nucleophilic attack. However, no such computational analyses have been performed for this compound.

Mechanistic Pathway Elucidation

The elucidation of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction. This includes locating transition states and calculating activation energies. No such mechanistic studies involving this compound have been documented.

Transition State Characterization and Activation Energies

There are no reports on the characterization of transition states or the calculation of activation energies for any reaction involving this compound. This information is fundamental for understanding the kinetics of chemical transformations.

Interactive Data Table: Calculated Activation Energies (Hypothetical) No data is available to populate this table.

Reaction Transition State Geometry Activation Energy (kcal/mol)

Reaction Coordinate Analysis

A reaction coordinate analysis, which describes the progress of a reaction from reactants to products via a transition state, has not been performed for any reaction pathway involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Currently, there is a notable absence of publicly available research specifically detailing molecular dynamics (MD) simulations for this compound. While MD simulations are a powerful tool for analyzing the conformational landscape and intermolecular interactions of molecules, dedicated studies on this particular compound have not been identified in a comprehensive search of scientific literature.

The conformational flexibility of this compound arises from the rotatable bonds within its ethoxyethoxy side chain. A systematic conformational analysis, which could be performed using computational methods, would identify low-energy conformers and the energetic barriers between them. Such an analysis would be crucial for understanding how the molecule might orient itself when interacting with other molecules or surfaces.

In the absence of specific MD studies, the interaction profile of this molecule can be theoretically inferred based on its structural components. The thiol group (-SH) can act as a hydrogen bond donor and has a known affinity for metal surfaces, particularly gold, which is a foundational principle in the formation of self-assembled monolayers (SAMs). The ether linkages in the ethoxyethoxy group can act as hydrogen bond acceptors, influencing the molecule's solubility and its interaction with polar solvents and other molecules. The benzene (B151609) ring provides a rigid core and is capable of engaging in π-π stacking interactions.

A hypothetical molecular dynamics simulation would likely involve placing the molecule in a simulated environment, such as a solvent box (e.g., water) or near a surface (e.g., a gold slab), and then solving Newton's equations of motion for the system. The resulting trajectory would provide detailed information on the molecule's dynamic behavior, including the adoption of different conformations and the formation and breaking of non-covalent interactions over time.

Interactive Table: Potential Conformational Dihedral Angles for Investigation

Below is a table of key dihedral angles within this compound that would be of primary interest in a conformational analysis study. The values are hypothetical and would need to be determined through computational calculations.

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
C1-S-C(ar)-C(ar)Rotation around the C-S bond~0, ~180
S-C(ar)-C(ar)-ORotation of the ethoxyethoxy group relative to the ringPlanar vs. non-planar
C(ar)-O-C-CRotation around the first ether linkagegauche (~±60), anti (~180)
O-C-C-ORotation within the ethoxyethoxy chaingauche (~±60), anti (~180)
C-C-O-CRotation around the second ether linkagegauche (~±60), anti (~180)

This table is for illustrative purposes to highlight the areas of conformational flexibility. Actual values would require dedicated computational studies.

Development of Structure-Activity Relationships from Theoretical Models

The development of quantitative structure-activity relationship (QSAR) models for this compound is contingent on the availability of biological or material science data for a series of structurally related compounds. At present, specific QSAR studies focused on this molecule or a closely related series are not readily found in the public domain.

Theoretical models can be employed to calculate a variety of molecular descriptors that are commonly used in the development of SARs. These descriptors can be categorized as electronic, steric, or thermodynamic.

Electronic Descriptors:

Partial Atomic Charges: These would quantify the electron distribution across the molecule. The sulfur atom of the thiol group is expected to have a different partial charge compared to the oxygen atoms in the ether linkages, which would influence its electrostatic interactions.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively. The HOMO is likely to be localized on the electron-rich thiol and benzene ring.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, which are critical for understanding how it might fit into a binding site or pack on a surface.

Principal Moments of Inertia: These provide a quantitative measure of the molecule's shape and mass distribution.

Thermodynamic Descriptors:

LogP (Partition Coefficient): This descriptor predicts the molecule's hydrophobicity or hydrophilicity, which is crucial for its behavior in different solvent environments. The presence of the ethoxyethoxy chain would be expected to increase its hydrophilicity compared to a simple alkyl-substituted benzenethiol (B1682325).

A hypothetical SAR study could, for example, correlate these calculated descriptors with the observed stability of self-assembled monolayers formed by a series of analogous thiols on a gold surface. For instance, varying the length of the alkoxy chain and correlating it with the packing density or the water contact angle of the resulting SAM would be a classic example of a structure-property relationship study.

Interactive Table: Calculated Molecular Descriptors (Hypothetical)

The following table presents a hypothetical set of calculated molecular descriptors for this compound. These values are estimates and would need to be confirmed by quantum chemical calculations.

DescriptorHypothetical ValueSignificance in SAR
Molecular Weight ( g/mol )198.27Basic property, influences diffusion
LogP2.5Predicts partitioning between polar and non-polar phases
Polar Surface Area (Ų)47.5Relates to hydrogen bonding capacity and membrane permeability
Number of Rotatable Bonds6Indicates conformational flexibility
HOMO Energy (eV)-6.5Relates to electron-donating ability
LUMO Energy (eV)-0.8Relates to electron-accepting ability

Note: The values in this table are illustrative and not derived from actual published research on this specific compound.

Without experimental data to correlate with these theoretical descriptors, the development of a predictive structure-activity relationship remains a prospective exercise. Future research in this area would be highly valuable for the rational design of new molecules with tailored properties based on the this compound scaffold.

Applications in Advanced Materials and Chemical Biology

Polymer Chemistry and Functional Materials

The presence of the thiol group allows 4-(2-Ethoxyethoxy)benzene-1-thiol to be readily incorporated into various polymeric structures using highly efficient and often biocompatible "click" chemistry reactions.

Thiol-ene chemistry is a powerful method for polymer synthesis, prized for its high efficiency, mild reaction conditions, and lack of byproducts. youtube.com This reaction typically involves the radical-mediated addition of a thiol (S-H) group across an alkene (C=C) double bond. illinois.eduscite.ai The process can be initiated by light (photo-initiation) or heat, and it proceeds via a step-growth mechanism, forming a thioether linkage. rsc.org

In this context, this compound can serve as a difunctional monomer. When reacted with a molecule containing two or more "ene" functionalities (e.g., diallyl adipate), it can form linear or branched polythioethers. The resulting polymer backbone would incorporate the ethoxyethoxy-functionalized aromatic rings, directly embedding their specific properties, such as hydrophilicity and rigidity, into the material. The versatility of thiol-ene chemistry allows for the creation of a wide range of polymer architectures. smu.edunsf.gov

Table 1: Thiol-Ene Reaction Parameters for Polymer Synthesis

Parameter Description Relevance to this compound
Initiation Method UV light with a photoinitiator (e.g., DMPA) or thermal initiation (e.g., AIBN). nih.gov Allows for spatial and temporal control over the polymerization process.
"Ene" Monomer Can be varied to tune properties (e.g., acrylates, norbornenes, allyl ethers). nih.govnih.gov The choice of 'ene' comonomer dictates the flexibility and functionality of the final polymer.
Stoichiometry The ratio of thiol to ene groups influences molecular weight and network properties. nsf.gov A 1:1 stoichiometry is typically used to achieve high molecular weight polymers.

| Reaction Conditions | Often performed under mild, solvent-free, or aqueous conditions. nih.gov | Enhances the "green" credentials and biocompatibility of the synthesis. |

This table is generated based on data from multiple sources. nsf.govnih.govnih.gov

When this compound is reacted with monomers containing multiple alkene groups (e.g., poly(ethylene glycol) diacrylate or triallyl compounds), a three-dimensional cross-linked network is formed. mdpi.commdpi.com These networks, when composed of hydrophilic polymer chains, can swell and retain large amounts of water, forming hydrogels. mdpi.comchienchilin.org

Polymeric scaffolds created using this compound can be designed for specific functions. The ethoxyethoxy moiety provides a short, hydrophilic polyethylene (B3416737) glycol (PEG)-like chain, which can improve biocompatibility and influence cellular interactions. nih.govnih.gov Such functionalized scaffolds are of great interest in tissue engineering and regenerative medicine, where they can serve as artificial extracellular matrices to support cell growth and tissue formation. nih.gov

Furthermore, by polymerizing with an excess of either thiol or ene functional groups, the resulting scaffold can be left with reactive handles for post-synthesis modification. nih.gov For instance, a scaffold with excess unreacted alkene groups can be subsequently functionalized by reacting it with thiol-containing biomolecules, such as peptides or growth factors, allowing for the creation of bioactive materials that can direct cell behavior. nih.gov

The aromatic thiol structure is relevant to the field of charge transport materials, particularly for energy storage applications like lithium-sulfur batteries. nih.gov Conjugated polymers containing thiophene and benzenethiol (B1682325) units have been investigated as cathode materials. nih.gov These organosulfur polymers can improve the electrical conductivity of the sulfur cathode and chemically bind sulfur, preventing the dissolution of polysulfides that plagues battery performance. nih.gov

A polymer derived from this compound would possess a conjugated aromatic backbone, which is essential for charge transport. While the ethoxyethoxy side chain is not directly involved in conjugation, it could influence the polymer's morphology, solubility, and ion transport properties within the battery electrolyte. The self-assembly and crystallinity of such polymers, which are critical for efficient charge transport, would be influenced by the interplay between the rigid backbone and the flexible side chains. nih.gov

Bioconjugation and Radiochemistry for Chemical Biology

The thiol group is a prime target for chemoselective reactions, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules for research, diagnostic, and therapeutic purposes. nih.gov

Bioconjugation is the process of chemically linking two molecules where at least one is a biomolecule. researchgate.net Thiol-selective strategies are particularly valuable because the thiol group of cysteine is relatively rare in proteins compared to other functional groups like amines, allowing for site-specific modification. nih.gov this compound can be used as a payload-carrying molecule that is attached to a biomolecule via its thiol group.

Alternatively, and more commonly, a derivative of this compound would be synthesized where the thiol is replaced by a thiol-reactive group (like a maleimide (B117702) or an iodoacetamide). This derivative could then be conjugated to a cysteine residue on a target protein. The 4-(2-ethoxyethoxy)phenyl moiety would then serve as a linker that improves the solubility and stability of the resulting conjugate.

Common thiol-selective reactions used in bioconjugation include:

Michael Addition: Reaction with α,β-unsaturated carbonyls, most notably maleimides, which react rapidly and specifically with thiols at neutral pH to form a stable thioether bond. mdpi.com

Nucleophilic Substitution: Reaction with haloacetyls (e.g., iodoacetamide) or pyridyl disulfides. nih.govnih.gov

Thiol-Ene Reaction: Photo-initiated reaction with alkenes, which can be used for surface modification or tethering molecules to biomaterials. nih.gov

In radiochemistry, these strategies are employed to label biomolecules, such as antibodies, with radioactive isotopes for imaging (e.g., PET scanning) or therapy. nih.gov A chelating agent (like DOTA) might be functionalized with a thiol-reactive group, conjugated to an antibody's cysteine residue, and then used to chelate a radioisotope. Introducing a linker like the 4-(2-ethoxyethoxy)phenyl moiety could enhance the pharmacokinetic properties of the resulting radioimmunoconjugate. nih.govcornell.edu

Table 2: Common Thiol-Reactive Groups for Bioconjugation

Reagent Class Reactive Group Resulting Linkage Key Features
Maleimides Carbon-carbon double bond in a five-membered ring Succinimidyl thioether High selectivity for thiols at pH 6.5-7.5; linkage stability can be a concern in vivo. cornell.edu
Haloacetyls Iodoacetamide (B48618), Bromoacetamide Thioether Forms a very stable bond; can have some reactivity with other nucleophiles (e.g., histidine).
Pyridyl Disulfides Disulfide bond Disulfide Forms a cleavable disulfide bond, which can be useful for drug release inside cells. nih.gov

| Vinyl Sulfones | Carbon-carbon double bond activated by a sulfone group | Thioether | Reacts readily with thiols at physiological pH to form a stable linkage. mdpi.com |

This table summarizes information from multiple sources. mdpi.comnih.govcornell.edu

Radiochemistry for Diagnostic and Research Applications

The field of radiochemistry leverages radioactive isotopes for diagnostic imaging and research. Thiol-containing compounds and their reactivity are central to the development of novel radiolabeled molecules.

Prosthetic groups are small molecules that are first radiolabeled and then conjugated to a biomolecule. researchgate.net For targeting thiol-containing molecules, maleimide-based prosthetic groups are frequently preferred by radiochemists. thno.org This preference is due to the high selectivity of maleimides for the less abundant thiol groups in biomolecules, the ability to perform the reaction in aqueous media under mild conditions, and the high reaction rates without the need for heat or catalysts. thno.org

An alternative strategy involves creating radiolabeled thiol-containing precursors that can then react with maleimide-functionalized biomolecules. thno.org This approach is beneficial as it can circumvent the instability of the maleimide group under the basic conditions often required for nucleophilic radiofluorination. thno.org Examples of such prosthetic groups include [¹⁸F]fluoropropyl-thiol and [¹⁸F]fluoro-PEG4-thiol. thno.orgnih.gov These are synthesized and then conjugated to maleimide-containing molecules under physiological conditions. nih.gov The development of such thiol-reactive prosthetic groups is crucial for expanding the toolkit for synthesizing radiopharmaceuticals. thno.org

Table 2: Comparison of Radiolabeling Strategies for Thiol-Containing Biomolecules

Strategy Description Advantages Challenges
Maleimide-based Prosthetic Groups A radiolabeled maleimide is conjugated to a thiol-containing biomolecule. thno.org High selectivity for thiols, mild reaction conditions, high reaction rates. thno.org Potential instability of the maleimide group during radiolabeling. thno.org
Thiol-based Prosthetic Groups A radiolabeled thiol is conjugated to a maleimide-functionalized biomolecule. thno.orgnih.gov Avoids harsh conditions for maleimide, allows for one-pot conjugation. thno.orgnih.gov Requires synthesis of the radiolabeled thiol precursor. nih.gov

Fluorine-18 (B77423) (¹⁸F) is a clinically significant positron-emitting radioisotope used in Positron Emission Tomography (PET) due to its favorable decay properties. acs.org The synthesis of ¹⁸F-labeled PEG-thiols provides valuable tools for molecular imaging.

A notable example is the synthesis of 2-(2-(2-(2-¹⁸F-fluoroethoxy)ethoxy)ethoxy)ethane-1-thiol ([¹⁸F]fluoro-PEG4 thiol). nih.gov The synthesis of this and similar molecules, like 3-¹⁸F-fluoropropane-1-thiol, has been automated. nih.gov The general synthetic route involves the radiofluorination of a precursor that has the thiol group protected (e.g., as a benzoate) and contains a suitable leaving group (e.g., an arylsulfonate). nih.gov After radiofluorination, the protecting group is removed to yield the free ¹⁸F-labeled thiol. This thiol can then be conjugated to a maleimide-functionalized substrate, such as a peptide, at room temperature. nih.gov This method has been successfully used to label various biomolecules, including dimeric RGDfK peptides for in vivo imaging of tumors. nih.gov

Other methods for synthesizing PEG-thiols include nucleophilic substitution of a tosylated PEG with a thiol nucleophile or esterification with mercapto acids. researchgate.net Enzymatic processes using enzymes like Candida antarctica lipase B have also been developed as an environmentally friendly approach. mdpi.com

Photochemistry and Photophysical Applications (if applicable to derivatives)

Photochemistry explores chemical reactions initiated by the absorption of light. mdpi.com Derivatives of this compound have potential applications in this field, particularly in the design of photosensitizers.

Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. In medicine, they are a key component of photodynamic therapy (PDT), where a photosensitizer is activated by light of a specific wavelength to produce reactive oxygen species that kill nearby cells.

Derivatives of this compound could be incorporated into the design of activatable photosensitizers. For example, research has shown the development of photosensitizers based on a boron dipyrromethene (BODIPY) core whose fluorescence and photosensitizing properties are quenched by attached ferrocenyl groups. nih.gov These quenchers can be linked to the photosensitizer via thiol-cleavable disulfide bonds. nih.gov In the presence of a thiol-containing compound, the disulfide bond is cleaved, separating the photosensitizer from the quencher and restoring its photoactivity. nih.gov This mechanism allows for targeted activation of the photosensitizer in environments with high concentrations of thiols, such as within certain cancer cells. nih.gov A derivative of this compound could potentially act as such a thiol-based trigger or be integrated into the photosensitizer structure itself to modulate its properties.

Fluorescence Quenching Studies

Thiophenols are known to act as quenchers for various fluorophores. The quenching mechanism can occur through different pathways, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of non-fluorescent ground-state complexes. The efficiency of quenching is influenced by factors such as the electronic properties of the quencher and the fluorophore, their spectral overlap, and the distance between them.

While direct studies on this compound are scarce, the presence of the thiol group suggests its potential to interact with and quench the fluorescence of certain dyes and quantum dots. The ethoxyethoxy substituent would primarily influence its solubility and steric hindrance, which could, in turn, affect its quenching efficiency and selectivity in different solvent systems. Further empirical studies would be necessary to quantify these effects and elucidate the specific quenching mechanisms.

Sensor Development and Chemoresponsive Materials

The thiol group is a key functional moiety for the development of sensors and chemoresponsive materials due to its ability to form strong coordinate bonds with metal surfaces, particularly gold. This property allows for the straightforward formation of self-assembled monolayers (SAMs) on gold nanoparticles, thin films, and electrodes.

While there is no specific research detailing the use of this compound in sensor development, its structure lends itself to such applications. A hypothetical sensor could be designed where the this compound SAM on a gold surface acts as a recognition layer. The ethoxyethoxy group could be modified with a specific receptor to bind to a target analyte. This binding event could then be transduced into a detectable signal, such as a change in the surface plasmon resonance of the gold substrate or an alteration in the electrochemical properties of the modified electrode.

The development of chemoresponsive materials based on this compound could involve its incorporation into a polymer matrix. The thiol groups could serve as cross-linking points or as sites for post-polymerization modification. The response of such a material to external stimuli, like the presence of specific ions or molecules, could be engineered by leveraging the chemical reactivity of the thiol and the physicochemical properties of the ethoxyethoxy side chain. However, without specific experimental data, these remain theoretical applications.

Future Research Directions and Perspectives

The unique molecular architecture of 4-(2-Ethoxyethoxy)benzene-1-thiol, which combines a reactive thiol group with a flexible and polar ethoxyethoxy side chain, positions it as a compound of significant interest for future scientific exploration. The convergence of aromatic, thiol, and ether functionalities within a single molecule opens up a wide array of possibilities for novel applications and fundamental research. The following sections outline key areas where future research efforts could yield substantial advancements in chemistry, materials science, and environmental technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Ethoxyethoxy)benzene-1-thiol, and how can purity be ensured?

  • Methodology :

  • Synthesis : Start with 4-bromophenol. Introduce the 2-ethoxyethoxy group via nucleophilic substitution using ethylene oxide derivatives (e.g., 2-ethoxyethanol under basic conditions). Protect the thiol group during synthesis to avoid oxidation, using reagents like trityl chloride. Deprotect with trifluoroacetic acid (TFA) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Purity Analysis : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect impurities such as unreacted intermediates or oxidation byproducts (e.g., disulfides) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify ethoxyethoxy protons (δ 3.4–3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm). Thiol protons (δ ~1.5 ppm, broad) may require deuterated DMSO for detection .
  • FTIR : Confirm thiol (-SH) stretch (~2550 cm⁻¹) and ether (C-O-C) stretches (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.3) .

Advanced Research Questions

Q. How can self-assembled monolayers (SAMs) of this compound be engineered for sensor applications?

  • Methodology :

  • Substrate Preparation : Clean gold surfaces via piranha solution (H₂SO₄:H₂O₂ 3:1) to remove organic contaminants.
  • SAM Formation : Immerse substrates in 1 mM ethanolic solution of the thiol for 24 hours. Optimize immersion time and temperature (e.g., 298–308 K) to control monolayer density .
  • Characterization : Use atomic force microscopy (AFM) for topographic analysis, ellipsometry for thickness (~1–2 nm), and contact angle measurements to assess hydrophobicity .

Q. How do adsorption isotherms inform the compound’s utility in humidity-sensing materials?

  • Methodology :

  • Experimental Design : Prepare thin films via sol-gel deposition (e.g., dip-coating on tapered fibers). Use a volumetric adsorption system (e.g., Micromeritics ASAP2020) to measure H₂O(v) adsorption at 298–308 K .
  • Data Analysis : Fit isotherms to BET or Langmuir models to determine surface area and pore size. Compare hysteresis in adsorption-desorption cycles to assess reversibility .
  • Contradiction Resolution : Discrepancies in adsorption capacity may arise from film defects or competing interactions (e.g., hydrogen bonding vs. hydrophobic effects). Validate via cross-linking studies or FTIR .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d). Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., sulfur in thiol group).
  • Solvent Effects : Simulate in ethanol/water mixtures using COSMO-RS to model solvation energies.
  • Validation : Compare predicted reaction pathways (e.g., disulfide formation) with experimental LC-MS results .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

  • Resolution Strategies :

  • Purity Impact : Trace impurities (e.g., residual ethylene glycol) can enhance apparent solubility. Validate via TGA (thermal stability) and DSC (melting point consistency) .
  • Solvent Polarity : Test solubility in DMSO (highly polar) vs. toluene (non-polar). Ethoxyethoxy groups improve solubility in polar aprotic solvents, while thiols favor H-bonding in alcohols .
  • Temperature Dependence : Report solubility at 25°C and 40°C to account for entropy-driven variations (e.g., 10–15% increase in ethanol at higher temps) .

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